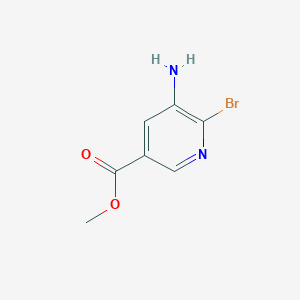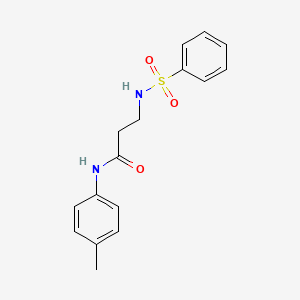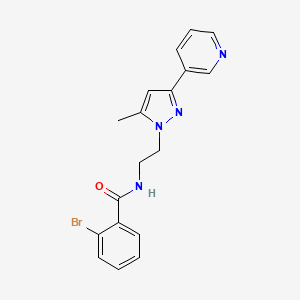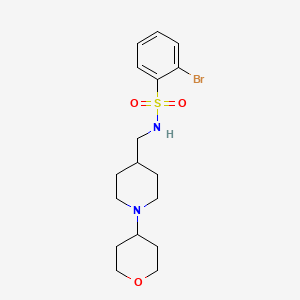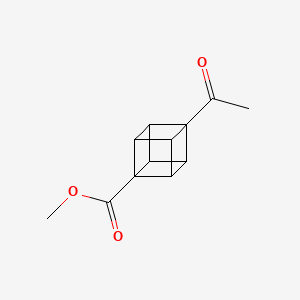
methyl (1s,2R,3r,8S)-4-acetylcubane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1s,2R,3r,8S)-4-acetylcubane-1-carboxylate is a chemical compound that has been the focus of scientific research in recent years. This compound has been synthesized using various methods and has shown potential applications in scientific research.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
The intricate structure of cubane derivatives, including those similar to methyl (1s,2R,3r,8S)-4-acetylcubane-1-carboxylate, makes them a subject of interest in the field of crystallography and synthetic chemistry. For instance, research on the cubane structure revealed insights into substituent effects on the four-membered ring system, showcasing the influence of various substituents on bond lengths within the cubane skeleton (Irngartinger et al., 1999). These findings are crucial for designing new materials with tailored properties.
Catalysis
Cubane-based compounds have been investigated for their role in catalysis. The unique structural features of cubane derivatives can influence their reactivity and stability, making them potential candidates for catalysts in organic synthesis. Although direct studies on methyl (1s,2R,3r,8S)-4-acetylcubane-1-carboxylate as a catalyst are not available, related research on organotin(IV) complexes with Schiff base ligands demonstrates the potential for such structures in anticancer drug synthesis (Basu Baul et al., 2009). This suggests a broader application of similar cubane-based compounds in catalysis and drug development.
Drug Synthesis and Design
The structural peculiarities of cubane and its derivatives offer unique opportunities in drug synthesis and design. For example, Schiff base organotin(IV) complexes have been evaluated for their cytotoxicity against various human tumor cell lines, indicating the role of cubane-like structures in medicinal chemistry (Basu Baul et al., 2009). While methyl (1s,2R,3r,8S)-4-acetylcubane-1-carboxylate itself was not directly studied, the research on structurally complex molecules points to potential applications in developing new therapeutic agents.
Propiedades
IUPAC Name |
methyl 4-acetylcubane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3(13)11-4-7-5(11)9-6(11)8(4)12(7,9)10(14)15-2/h4-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXNIKXSKACVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C3C4C1C5C2C3C45C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1s,2R,3r,8S)-4-acetylcubane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/no-structure.png)
![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-pentan-3-yl-1,2-oxazole-5-carboxamide](/img/structure/B2966507.png)
![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2966508.png)
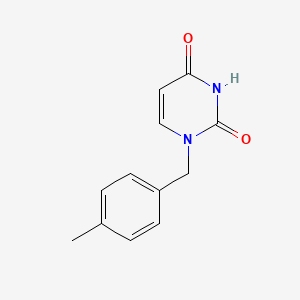
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2966510.png)
![10-Methyl-12-(4-phenylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2966513.png)
![2-(4-{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2966518.png)
![7-Ethoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2966519.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2966521.png)
![6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2966522.png)
